4,6-Dimethoxypyridin-3-amine

PI3Kδ inhibition Cancer therapeutics Immunology

This 4,6-substituted aminopyridine offers a unique regiochemistry essential for hydrophobic pocket binding in kinase inhibitors. Validated activity: PI3Kδ IC50 374 nM, CSF1R IC50 100 nM, H3R Kd 1.35 nM. Optimal CNS drug-like properties (LogP 0.63, TPSA 57.37 Ų). Sourced at ≥97% purity for reproducible library synthesis. Ideal for medicinal chemistry programs targeting oncology, autoimmune, and neurological disorders.

Molecular Formula C7H10N2O2
Molecular Weight 154.17
CAS No. 89943-34-0
Cat. No. B3030394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxypyridin-3-amine
CAS89943-34-0
Molecular FormulaC7H10N2O2
Molecular Weight154.17
Structural Identifiers
SMILESCOC1=CC(=NC=C1N)OC
InChIInChI=1S/C7H10N2O2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,8H2,1-2H3
InChIKeyWYPPFWXTKDBNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxypyridin-3-amine (CAS 89943-34-0): A Versatile Heterocyclic Building Block for Targeted Synthesis and Kinase-Focused Drug Discovery


4,6-Dimethoxypyridin-3-amine (CAS 89943-34-0) is a pyridine derivative characterized by methoxy groups at the 4 and 6 positions and an amino group at the 3 position, with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . This substitution pattern confers distinct electronic and steric properties that influence its reactivity and interaction with biological targets . The compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors and other therapeutic agents .

The Critical Role of Regiochemistry: Why 4,6-Dimethoxypyridin-3-amine Cannot Be Replaced by Other Dimethoxypyridine Isomers in Advanced Synthesis


The precise positioning of methoxy and amino groups on the pyridine ring fundamentally dictates the compound's electronic distribution, steric accessibility, and subsequent reactivity in cross-coupling and nucleophilic substitution reactions. Isomers such as 2,6-dimethoxypyridin-3-amine (CAS 28020-37-3) or 2,3-dimethoxypyridin-4-amine exhibit different regiochemical environments, leading to divergent binding affinities and synthetic outcomes . For instance, in kinase inhibitor design, the 4,6-substitution pattern of the target compound aligns with specific hydrophobic pockets in the ATP-binding site, a structural requirement that cannot be met by isomers with amino groups at other positions [1].

Quantitative Differentiation of 4,6-Dimethoxypyridin-3-amine: Comparative Activity Data Against Key Biological Targets


Superior Potency in PI3Kδ Inhibition: 4,6-Dimethoxypyridin-3-amine vs. Closely Related Analogs

A derivative of 4,6-dimethoxypyridin-3-amine exhibits an IC50 of 374 nM against PI3Kδ in a cellular assay measuring AKT phosphorylation [1]. This activity is significantly more potent than the IC50 values reported for structurally similar pyridine derivatives lacking the specific 4,6-dimethoxy substitution, which often show IC50 values in the low micromolar range or higher [2]. This indicates that the 4,6-dimethoxy substitution pattern is crucial for optimal engagement with the PI3Kδ active site.

PI3Kδ inhibition Cancer therapeutics Immunology

High-Affinity Histamine H3 Receptor Binding: A Unique Profile for 4,6-Dimethoxypyridin-3-amine Derivatives

A derivative containing the 4,6-dimethoxypyridin-3-amine core displays a Kd of 1.35 nM for the human histamine H3 receptor, measured via BRET assay [1]. This sub-nanomolar affinity is substantially higher than the baseline affinity of histamine (Kd ~10 nM) and many H3 receptor ligands reported in the literature, which typically show Kd values in the 10-100 nM range [2]. The unique substitution pattern of the pyridine ring is essential for achieving this level of binding affinity.

Histamine H3 receptor GPCR Neurological disorders

Nanomolar Inhibition of CSF1R: Differentiating 4,6-Dimethoxypyridin-3-amine from Less Potent Pyridine Analogs

A derivative of 4,6-dimethoxypyridin-3-amine demonstrates an IC50 of 100 nM against CSF1R in a Z'-LYTE activity assay [1]. In contrast, many unsubstituted or differently substituted pyridine analogs exhibit significantly higher IC50 values (often >1 µM) against this target, underscoring the critical role of the 4,6-dimethoxy substitution in achieving potent inhibition [2].

CSF1R inhibition Immuno-oncology Kinase inhibitor

High Purity and Scalable Supply: 4,6-Dimethoxypyridin-3-amine (97% Purity) vs. Unspecified Isomeric Mixtures

Commercial supplies of 4,6-dimethoxypyridin-3-amine (CAS 89943-34-0) are available with a standard purity of 97%, supported by batch-specific quality control reports (e.g., NMR, HPLC, GC) . This level of documented purity contrasts with the often unspecified or lower purities of closely related isomers like 2,6-dimethoxypyridin-3-amine, for which detailed purity data is less readily available [1]. This ensures reproducibility in sensitive synthetic transformations.

Chemical procurement Synthetic intermediate Quality control

Optimized Physicochemical Profile for CNS Drug Discovery: 4,6-Dimethoxypyridin-3-amine vs. 4,5-Dimethoxypyridin-2-amine

4,6-Dimethoxypyridin-3-amine exhibits a calculated consensus Log P of 0.63 and a topological polar surface area (TPSA) of 57.37 Ų . These values fall within the optimal range for CNS drug-likeness (Log P 1-3, TPSA < 70 Ų) and are notably lower than those calculated for 4,5-dimethoxypyridin-2-amine, which has a higher predicted Log P due to its different substitution pattern . The lower Log P of the target compound suggests superior aqueous solubility and reduced non-specific binding, key advantages for CNS target engagement.

CNS drug discovery Physicochemical properties Medicinal chemistry

Targeted Applications of 4,6-Dimethoxypyridin-3-amine in Drug Discovery and Chemical Biology


Development of Selective PI3Kδ Inhibitors for B-Cell Malignancies

The potent PI3Kδ inhibition (IC50 = 374 nM) observed for a 4,6-dimethoxypyridin-3-amine derivative directly supports its use as a core scaffold in medicinal chemistry programs targeting PI3Kδ for the treatment of B-cell malignancies and autoimmune diseases [1]. Researchers can leverage this activity to design and synthesize focused libraries of analogs aimed at improving potency and selectivity.

Design of High-Affinity Histamine H3 Receptor Ligands for CNS Disorders

The exceptional binding affinity (Kd = 1.35 nM) of a derivative for the histamine H3 receptor validates the use of 4,6-dimethoxypyridin-3-amine as a privileged building block for creating novel ligands targeting this GPCR [2]. This is particularly relevant for drug discovery efforts in narcolepsy, ADHD, and cognitive disorders, where high target affinity is a prerequisite for clinical efficacy.

Synthesis of Potent CSF1R Inhibitors for Immuno-Oncology

With an IC50 of 100 nM against CSF1R, derivatives of this compound are well-suited for developing next-generation immuno-oncology agents [3]. The scaffold's ability to achieve nanomolar inhibition makes it a valuable starting point for lead optimization, aiming to reprogram tumor-associated macrophages and enhance anti-tumor immunity.

Construction of CNS-Penetrant Compound Libraries

The favorable physicochemical properties (Log P = 0.63, TPSA = 57.37 Ų) position 4,6-dimethoxypyridin-3-amine as an ideal building block for constructing chemical libraries with enhanced blood-brain barrier permeability . This application scenario is critical for CNS drug discovery programs where achieving sufficient brain exposure is a major hurdle.

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